molecular formula C17H19NO2 B5160932 N-(2-methoxyphenyl)-2-phenylbutanamide

N-(2-methoxyphenyl)-2-phenylbutanamide

Cat. No.: B5160932
M. Wt: 269.34 g/mol
InChI Key: YHWPXOPBOXXUOV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with phenylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative coupling agents and catalysts that are more environmentally friendly and cost-effective may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, which can further undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-phenylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. Similarly, if it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-methoxy-5-(phenylamino)methylphenol: Contains a methoxyphenyl group and an amine group.

    2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine: A more complex structure with additional methoxy and iodine substituents.

Uniqueness

N-(2-methoxyphenyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and phenyl rings provide opportunities for various chemical modifications, while the butanamide structure offers potential biological activities that may not be present in similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-14(13-9-5-4-6-10-13)17(19)18-15-11-7-8-12-16(15)20-2/h4-12,14H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWPXOPBOXXUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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